![molecular formula C22H20IN3O5 B14950942 N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)](/img/structure/B14950942.png)
N-{2-[(2E)-2-{[5-(4-iodophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzamide (non-preferred name)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a hydrazone linkage, and methoxy groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 5-(4-iodophenyl)-2-furaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the final compound, N1-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N~1~-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-[2-(2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE
- N~1~-[2-(2-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE
Uniqueness
N~1~-[2-(2-{(E)-1-[5-(4-IODOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZINO)-2-OXOETHYL]-3,4-DIMETHOXYBENZAMIDE is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This iodine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H20IN3O5 |
|---|---|
Poids moléculaire |
533.3 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-[[5-(4-iodophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H20IN3O5/c1-29-19-9-5-15(11-20(19)30-2)22(28)24-13-21(27)26-25-12-17-8-10-18(31-17)14-3-6-16(23)7-4-14/h3-12H,13H2,1-2H3,(H,24,28)(H,26,27)/b25-12+ |
Clé InChI |
PAXRVBUTAZHPHT-BRJLIKDPSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
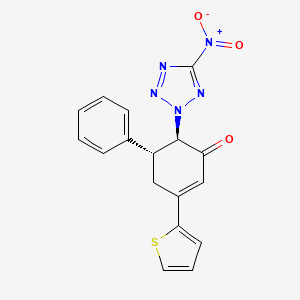
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
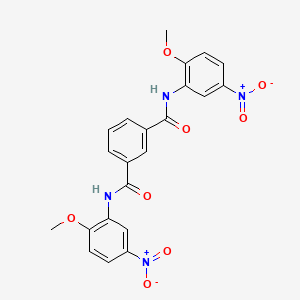
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)
![3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)
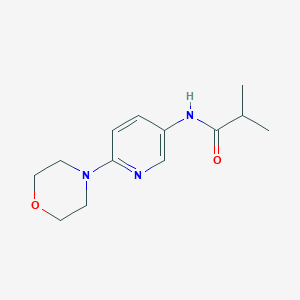
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
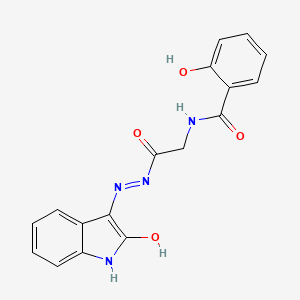
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
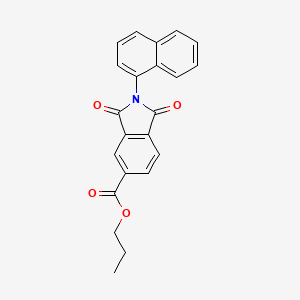
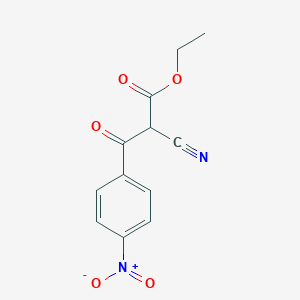
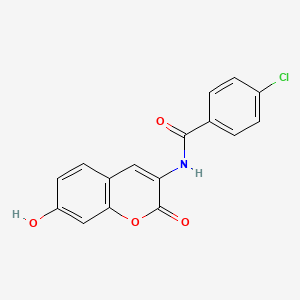
![Ethyl 2-(2-hydroxyphenyl)-4-phenyl-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950945.png)
